2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound that features a thiophene ring and an oxadiazole ring Thiophene is a five-membered heterocyclic compound containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and the coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Both the thiophene and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield various amine derivatives .
Scientific Research Applications
2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene and oxadiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
- 2-(Thiophen-2-yl)-1,3,4-oxadiazole
- 2-(Thiophen-2-yl)-1,2,4-triazole
- 2-(Thiophen-2-yl)-1,3,4-thiadiazole .
Uniqueness
What sets 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride apart is its unique combination of the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive compounds and advanced materials .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXUNXVPBFMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.